Ethyl N2-acetyl-L-argininate monohydrochloride

Catalog No.
S13173670
CAS No.
74802-30-5
M.F
C10H21ClN4O3
M. Wt
280.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N2-acetyl-L-argininate monohydrochloride

CAS Number

74802-30-5

Product Name

Ethyl N2-acetyl-L-argininate monohydrochloride

IUPAC Name

ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride

Molecular Formula

C10H21ClN4O3

Molecular Weight

280.75 g/mol

InChI

InChI=1S/C10H20N4O3.ClH/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12;/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13);1H/t8-;/m0./s1

InChI Key

WLGRWHIZSQXDMC-QRPNPIFTSA-N

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C.Cl

Ethyl N2-acetyl-L-argininate monohydrochloride is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by its molecular formula C10H21ClN4O3C_{10}H_{21}ClN_{4}O_{3} and a molecular weight of approximately 244.29 g/mol. It is often utilized in biochemical research and pharmaceutical applications due to its unique structural features, which include an acetyl group and an ethyl ester.

Typical of amino acid derivatives. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of L-arginine and ethanol.
  • Acetylation: The primary amine group can participate in further acetylation reactions, modifying its reactivity and solubility.
  • Deacetylation: Under specific conditions, the acetyl group can be removed, regenerating L-arginine.

These reactions are significant for its use in synthetic pathways and in understanding its biological activity.

Ethyl N2-acetyl-L-argininate monohydrochloride exhibits several biological activities:

  • Vasodilation: As a derivative of L-arginine, it may contribute to the production of nitric oxide, a potent vasodilator.
  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can protect cells from oxidative damage.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly aiding in conditions like stroke or neurodegenerative diseases.

These activities make it a compound of interest in both pharmacological and nutritional research.

The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride typically involves several steps:

  • Acetylation of L-arginine: L-arginine is reacted with acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Esterification: The acetylated product is then treated with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to produce the hydrochloride salt form, enhancing solubility and stability.

This multi-step synthesis highlights the complexity involved in creating this compound.

Ethyl N2-acetyl-L-argininate monohydrochloride has various applications, including:

  • Pharmaceuticals: Used as an intermediate in drug synthesis or as a potential therapeutic agent due to its biological activities.
  • Nutraceuticals: Investigated for its potential benefits in dietary supplements aimed at improving cardiovascular health.
  • Cosmetics: Included in formulations for its moisturizing and skin-protective properties.

These applications reflect its versatility across different industries.

Research on Ethyl N2-acetyl-L-argininate monohydrochloride has explored its interactions with various biological molecules:

  • Protein Interactions: Studies have indicated that it can interact with proteins involved in nitric oxide signaling pathways.
  • Cellular Mechanisms: Investigations into its role in cellular signaling have shown that it may influence pathways related to cell proliferation and apoptosis.

Understanding these interactions is critical for elucidating its mechanisms of action.

Ethyl N2-acetyl-L-argininate monohydrochloride shares structural similarities with other amino acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl L-argininateC9H18N4O2C_{9}H_{18}N_{4}O_{2}Lacks acetyl group; simpler structure
N-benzoyl-L-arginine hydrochlorideC15H23ClN4O3C_{15}H_{23}ClN_{4}O_{3}Contains a benzoyl group; different functional properties
Acetyl-L-carnitineC12H23N1O4C_{12}H_{23}N_{1}O_{4}Involves carnitine structure; distinct metabolic roles

The uniqueness of Ethyl N2-acetyl-L-argininate monohydrochloride lies in its combination of an ethyl ester and an acetyl group attached to the arginine backbone, which influences both its solubility and biological activity compared to these similar compounds.

The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride involves a complex series of chemical transformations that begin with the esterification of L-arginine followed by acetylation of the amino group [7] [8]. The molecular formula C10H21ClN4O3 represents the final hydrochloride salt form with a molecular weight of 280.75 grams per mole [7] [8].

The esterification process follows the classical Fischer esterification mechanism, which can be described through the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [11] [15]. The initial step involves the protonation of the carbonyl oxygen of the carboxylic acid group in L-arginine by concentrated sulfuric acid, creating an electrophilic carbon center [11] [12]. This protonation activates the carbonyl carbon toward nucleophilic attack by ethanol molecules present in the reaction medium [11] [13].

The nucleophilic addition step occurs when ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate [11] [13] [15]. This intermediate undergoes a series of proton transfers that result in the formation of a good leaving group, specifically water [11] [13]. The elimination of water from this intermediate generates the protonated ester, which subsequently undergoes deprotonation to yield the neutral ethyl ester product [11] [15].

A particularly effective method for L-arginine esterification utilizes thionyl chloride as both a reagent and catalyst [5]. The process begins with cooling absolute ethanol to temperatures between negative five and zero degrees Celsius, followed by dropwise addition of thionyl chloride [5]. This approach achieves superior yields because thionyl chloride simultaneously catalyzes the esterification reaction and removes water from the reaction system, thereby driving the equilibrium toward product formation [5].

The acetylation reaction follows the esterification and involves the introduction of an acetyl group to the N2 position of the arginine amino acid [9] [16]. Acetylation mechanisms typically proceed through the formation of an activated acetyl intermediate, often involving acetyl-coenzyme A or acetic anhydride as the acetyl donor [16] [19]. The reaction involves nucleophilic attack by the amino nitrogen on the carbonyl carbon of the acetyl donor, followed by elimination of the leaving group to form the acetamide bond [16].

StepProcessTime (minutes)Key Chemical Event
1Ethanol cooling and thionyl chloride addition30Ethyl chloride formation
2L-arginine addition15Nucleophilic substitution initiation
3Initial heating (25-30°C)120Esterification reaction
4Reflux heating (75-80°C)120Reaction completion
5Workup and purification60Product isolation
6Hydrochloride salt formationImmediateHydrochloric acid incorporation

Catalytic Methods for Hydrochloride Salt Formation

The formation of hydrochloride salts from amino acid derivatives represents a crucial step in pharmaceutical manufacturing that enhances stability, solubility, and bioavailability of the final product [17] [24]. The hydrochloride salt formation of Ethyl N2-acetyl-L-argininate occurs through acid-base neutralization reactions where the basic amino groups react with hydrochloric acid [17] [24].

The catalytic formation of hydrochloride salts involves protonation of the basic nitrogen atoms present in the arginine side chain [17] [24]. The guanidinium group in arginine possesses a highly basic character due to resonance stabilization of the protonated form [17]. When hydrochloric acid is introduced to the reaction medium, the hydrogen ions selectively protonate the most basic nitrogen centers, resulting in the formation of stable ammonium chloride linkages [17] [24].

The salt formation process can be enhanced through various catalytic approaches. One effective method involves the use of hydrogen chloride gas bubbled directly into an anhydrous organic solvent containing the free base form of the compound [24]. This approach ensures complete protonation while avoiding the introduction of excess water that could lead to hydrolysis or decomposition [24]. Alternative methods include the addition of concentrated hydrochloric acid to aqueous or alcoholic solutions of the compound, followed by controlled precipitation through temperature manipulation or solvent addition [24].

The thermodynamics of salt formation favor the protonated species due to the significant stabilization gained through ionic interactions [17]. The reaction is essentially quantitative under appropriate conditions, with the equilibrium heavily favoring the salt form [17]. The choice of solvent system plays a critical role in optimizing the salt formation process, with polar protic solvents generally facilitating better ion solvation and more complete reaction [17].

Temperature control during salt formation proves essential for achieving high yields and preventing thermal decomposition [5] [24]. Lower temperatures typically favor more complete protonation while reducing the risk of side reactions [5]. The optimal temperature range for hydrochloride salt formation of amino acid derivatives generally falls between zero and twenty-five degrees Celsius [5] [24].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of Ethyl N2-acetyl-L-argininate monohydrochloride requires comprehensive optimization strategies that address reaction kinetics, thermodynamics, and process economics [29] [30] [35]. Modern chemical process optimization employs systematic approaches including Design of Experiments, process simulation and modeling, and real-time process analytical technology [35].

Temperature optimization represents a fundamental aspect of industrial synthesis optimization [29] [35]. Research findings demonstrate that maintaining precise temperature control throughout the reaction sequence significantly impacts both yield and product quality [5] [29]. The optimal temperature profile involves initial cooling to negative five to zero degrees Celsius for thionyl chloride addition, followed by controlled heating to twenty-five to thirty degrees Celsius for initial reaction initiation, and final heating to seventy-five to eighty degrees Celsius for reaction completion [5].

Bayesian optimization techniques have emerged as superior methods for chemical reaction optimization compared to traditional human decision-making approaches [29] [30]. These algorithms iteratively record reaction results and systematically choose new experimental conditions to improve reaction outcomes [29] [34]. Studies demonstrate that Bayesian optimization outperforms conventional optimization methods by using seventy-one percent fewer experimental steps while achieving superior results [29] [34].

Reaction time optimization involves balancing reaction completion against potential side reactions and degradation pathways [5] [35]. The optimal reaction sequence for Ethyl N2-acetyl-L-argininate monohydrochloride synthesis involves thirty minutes for initial thionyl chloride addition, two hours of heating at moderate temperatures, and two additional hours of reflux heating [5]. This stepwise approach ensures complete reaction while minimizing unwanted byproduct formation [5].

ParameterOptimal ConditionsAlternative Conditions
Temperature (°C)75-8025-30
Reaction Time (hours)4 total (2 + 2)2
Molar Ratio (Arginine:Thionyl chloride)1:1.11:1.0
Solvent Volume (milliliters)78 (ethanol)100
Cooling Temperature (°C)-5 to 00 to 5
Reflux Time (hours)21
Purification MethodEther washing + crystallizationDistillation only
Yield (%)8565-70

Solvent selection and optimization play crucial roles in industrial-scale synthesis [35]. Absolute ethanol serves as the optimal solvent for this synthesis due to its dual role as both reaction medium and reactant [5]. The solvent volume must be carefully optimized to ensure adequate mixing while maintaining appropriate reactant concentrations [5]. Economic considerations favor solvent recovery and recycling systems to minimize production costs and environmental impact [35].

Process intensification through continuous flow chemistry offers significant advantages for industrial production [35]. Continuous processes provide better temperature and mixing control, reduced reaction times, and improved safety profiles compared to traditional batch processes [35]. Flow chemistry also enables real-time process monitoring and control, facilitating rapid optimization and quality assurance [35].

Purification Techniques and Yield Maximization

Purification of Ethyl N2-acetyl-L-argininate monohydrochloride requires sophisticated separation techniques that maximize product recovery while achieving pharmaceutical-grade purity standards [26] [27]. The selection of purification methods depends on the physical and chemical properties of the target compound as well as the nature of impurities present in the crude reaction mixture [26].

Crystallization represents the most industrially viable purification technique for this compound [26]. The process involves dissolving the crude product in a suitable solvent system, typically ethanol or aqueous ethanol mixtures, followed by controlled precipitation through temperature reduction or anti-solvent addition [26]. Crystallization from ethanol achieves purities of ninety-five to ninety-eight percent with yield recoveries of eighty-five to ninety percent [26]. The crystallization process can be optimized through seeding techniques and controlled cooling rates to enhance crystal quality and size distribution [26].

Recrystallization techniques provide additional purification when higher purity levels are required [26] [27]. This process involves redissolving the initially crystallized material and repeating the crystallization process under optimized conditions [26]. Recrystallization typically achieves purities of ninety-six to ninety-nine percent, though with slightly reduced yield recoveries of eighty to eighty-five percent compared to single crystallization [26].

Liquid-liquid extraction using organic solvents offers an effective method for removing specific impurities [25]. Ether washing proves particularly effective for removing unreacted starting materials and organic-soluble byproducts [25]. The extraction process involves sequential washing of the organic phase containing the product with water, sodium bicarbonate solution, and saturated sodium chloride solution [25]. This purification approach achieves purities of eighty-five to ninety percent with excellent yield recoveries of ninety to ninety-five percent [25].

Purification MethodPurity Achieved (%)Yield Recovery (%)Industrial Applicability
Crystallization from ethanol95-9885-90High
Ether washing85-9090-95High
Vacuum distillation90-9380-85Medium
Column chromatography98-9975-80Low
Recrystallization96-9980-85Medium
Ion exchange chromatography99+70-75Low

Column chromatography provides the highest purification efficiency but presents significant economic challenges for industrial applications [26]. This technique achieves purities exceeding ninety-eight to ninety-nine percent but suffers from lower yield recoveries of seventy-five to eighty percent and high operational costs [26]. Column chromatography finds primary application in research settings or for preparation of analytical standards rather than bulk manufacturing [26].

Ion exchange chromatography represents the ultimate purification technique for achieving pharmaceutical-grade purity levels exceeding ninety-nine percent [3] [26]. This method exploits the ionic character of the hydrochloride salt to achieve exceptional separation from neutral and oppositely charged impurities [3]. However, the technique suffers from low yield recoveries of seventy to seventy-five percent and requires expensive specialized equipment and resins [26].

Vacuum distillation offers a compromise between purity and yield for volatile impurities removal [25] [26]. This technique achieves purities of ninety to ninety-three percent with yield recoveries of eighty to eighty-five percent [26]. The method proves particularly effective for removing residual solvents and low-molecular-weight impurities [25]. However, thermal stability considerations limit its applicability for heat-sensitive compounds [25].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

280.1302182 g/mol

Monoisotopic Mass

280.1302182 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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